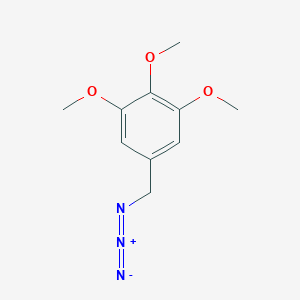
5-(Azidomethyl)-1,2,3-trimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azidomethyl)-1,2,3-trimethoxybenzene is an organic compound characterized by the presence of an azido group attached to a benzene ring substituted with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-1,2,3-trimethoxybenzene typically involves the introduction of an azido group to a benzene ring. One common method is the reaction of 5-(bromomethyl)-1,2,3-trimethoxybenzene with sodium azide in a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature and monitored until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-1,2,3-trimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Palladium Catalyst: Employed in reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Triazoles: Formed via click chemistry.
Amines: Resulting from the reduction of the azido group.
Aldehydes and Carboxylic Acids: Produced from the oxidation of methoxy groups.
Scientific Research Applications
5-(Azidomethyl)-1,2,3-trimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of new materials with specific properties, such as polymers and coatings.
Bioconjugation: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-1,2,3-trimethoxybenzene largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with various biological targets. The methoxy groups can influence the compound’s reactivity and solubility, affecting its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-(Bromomethyl)-1,2,3-trimethoxybenzene: A precursor in the synthesis of 5-(Azidomethyl)-1,2,3-trimethoxybenzene.
5-(Hydroxymethyl)-1,2,3-trimethoxybenzene: Another related compound with a hydroxymethyl group instead of an azido group.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in click chemistry. This makes it a valuable intermediate in the synthesis of triazole-containing compounds and other derivatives .
Properties
CAS No. |
133992-56-0 |
|---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-(azidomethyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C10H13N3O3/c1-14-8-4-7(6-12-13-11)5-9(15-2)10(8)16-3/h4-5H,6H2,1-3H3 |
InChI Key |
MWLYDECOHPRVOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-dimethyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13382225.png)
![2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B13382231.png)
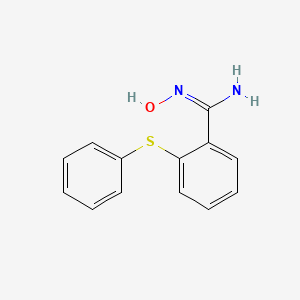
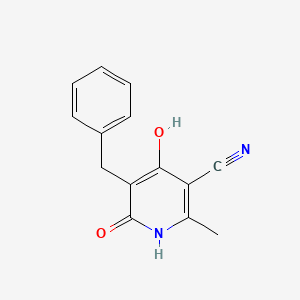
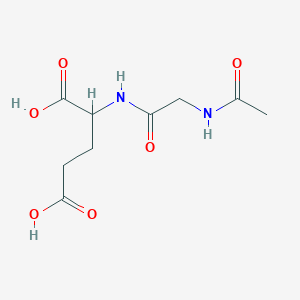
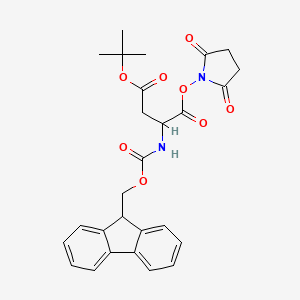
![2-Hydroxybenzaldehyde [2-(3-pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B13382284.png)

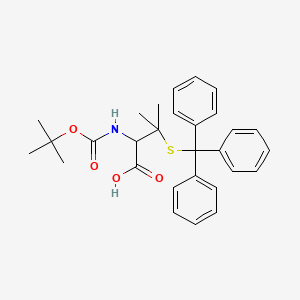
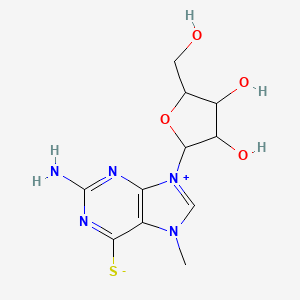
![Carbamic acid,[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]-,9H-fluoren-9-ylmethyl ester](/img/structure/B13382310.png)
![4-[2-(5,5-Dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B13382324.png)
![5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one](/img/structure/B13382327.png)

